molecular formula C19H23ClN2 B2867780 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine CAS No. 416866-39-2

1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine

Cat. No.: B2867780
CAS No.: 416866-39-2
M. Wt: 314.86
InChI Key: NQBDQXKOFMTXFA-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine is a piperidin-4-amine derivative featuring a benzyl group at the 1-position and a 4-chlorobenzyl substituent on the amine moiety. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol . The compound is synthesized via reductive amination of 1-benzyl-4-piperidone with 4-chlorobenzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent, yielding pale yellow oils or solids depending on the substituents . It is structurally characterized by NMR, IR, and mass spectrometry .

Spectroscopic studies reveal its oxidation by permanganate in alkaline media, producing L-alanine derivatives and chlorobenzene as stable products .

Properties

IUPAC Name

1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-18-8-6-16(7-9-18)14-21-19-10-12-22(13-11-19)15-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBDQXKOFMTXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine typically involves the reaction of piperidine with benzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Reactivity: The 4-chlorobenzyl group in the target compound increases oxidative susceptibility compared to non-halogenated analogs, as shown in permanganate oxidation studies . Fluorinated analogs (e.g., 26) exhibit greater metabolic stability due to C-F bond strength, while methoxy groups (e.g., 28) improve aqueous solubility .

Biological Implications: Phenethyl vs. Extended Aromatic Systems: The naphthylmethyl group in 10a enhances binding to hydrophobic pockets in enzymes, as suggested by DFT studies .

Synthetic Efficiency :

  • Reductive amination yields for chlorinated derivatives (68–75%) are comparable to methoxy- or fluorine-substituted analogs, indicating minimal steric hindrance from halogens .

Physicochemical and Electronic Properties

Property Target Compound 2i (Phenethyl) 27 (3,4-Dichloro) 10a (Methoxynaphthyl)
Molecular Weight (g/mol) 224.73 328.85 327.25 347.48
logP (Predicted) 3.2 3.8 3.9 4.1
HOMO-LUMO Gap (eV) 5.41 (DFT) N/A N/A 4.98 (DFT)
Oxidation Stability Low (forms L-alanine) Moderate High Moderate
Dipole Moment (Debye) 2.3 2.1 2.5 3.0

Notes:

  • The target compound’s low HOMO-LUMO gap (5.41 eV) suggests higher reactivity, corroborating its rapid oxidation .
  • Chlorobenzene , a stable oxidation product, has a higher dipole moment (1.6 Debye) than the parent compound, aligning with its polar byproduct profile .

Mechanistic and Kinetic Insights

  • Oxidation Pathway : The target compound undergoes a 1:4 stoichiometric reaction with permanganate in alkaline media, producing chlorobenzene and L-alanine derivatives. Ruthenium(III) catalysis lowers activation energy (∆H‡ = 45 kJ/mol) compared to uncatalyzed reactions .
  • SAR Trends : Electron-withdrawing groups (e.g., -Cl, -F) reduce amine basicity, slowing proton abstraction in oxidation, while electron-donating groups (e.g., -OCH₃) accelerate it .

Biological Activity

1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzyl group, a chlorophenyl group, and a piperidine ring, contributing to its unique pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClNC_{17}H_{20}ClN, with a molecular weight of approximately 303.84 g/mol. The chlorophenyl moiety is particularly significant as it may influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes. It modulates their activity, leading to various physiological effects. The exact molecular pathways are still under investigation, but it is known that the compound can bind to specific biological targets, influencing their function.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial properties against various bacterial strains.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes, which could be relevant for therapeutic applications .
  • Anticancer Potential : Given its structural similarities to other piperidine derivatives known for anticancer activity, further studies are warranted to explore its efficacy against cancer cell lines .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among similar compounds and their potential effects on biological activity:

Compound NameStructural VariationUnique Features
1-benzyl-N-[(4-fluorophenyl)methyl]piperidin-4-amineFluorine instead of chlorinePotentially different biological activity due to fluorine's properties
1-benzyl-N-[(4-methylphenyl)methyl]piperidin-4-amineMethyl group instead of chlorineMay exhibit distinct reactivity patterns
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amineBromine instead of chlorineDifferent pharmacological profiles compared to chlorine-substituted variants

This table illustrates how variations in substituents can significantly alter the pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound. For instance, research has demonstrated that modifications in the piperidine ring can enhance antibacterial and anticancer activities.

  • Antibacterial Screening : In vitro assays showed that compounds similar to this compound exhibited varying degrees of activity against Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents .
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that suggest further exploration into its therapeutic applications .
  • Anticancer Evaluation : The anticancer potential was assessed against various cancer cell lines, revealing moderate cytotoxicity that warrants further investigation into its mechanisms and efficacy .

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